
7-Bromo-5-(trifluoromethoxy)benzofuran-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-5-(trifluoromethoxy)benzofuran-2-carboxylic acid is a chemical compound with the CAS Number: 2379918-53-1 . It has a molecular weight of 325.04 . The IUPAC name for this compound is 7-bromo-5-(trifluoromethoxy)benzofuran-2-carboxylic acid .
Molecular Structure Analysis
The InChI code for 7-Bromo-5-(trifluoromethoxy)benzofuran-2-carboxylic acid is 1S/C10H4BrF3O4/c11-6-3-5(18-10(12,13)14)1-4-2-7(9(15)16)17-8(4)6/h1-3H,(H,15,16) . This code provides a specific textual identifier for the compound’s molecular structure.Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
Research into 7-Bromo-5-(trifluoromethoxy)benzofuran-2-carboxylic acid and its derivatives has primarily focused on their synthesis and potential biological activities. For instance, Kumari et al. (2019) reported the synthesis of biologically significant benzofuran aryl ureas and carbamates starting from bromo salicylaldehyde, leading to compounds with antimicrobial activities (Kumari et al., 2019). Similarly, Sanjeeva et al. (2021) detailed the preparation of a series of 1-((5-bromobenzofuran-2-yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles, demonstrating their utility in generating novel compounds with antimicrobial properties against various bacterial strains (Sanjeeva et al., 2021).
Advanced Materials Development
Beyond biomedical applications, derivatives of 7-Bromo-5-(trifluoromethoxy)benzofuran-2-carboxylic acid have found utility in materials science. For example, de Roo et al. (2014) explored the synthesis of organic/inorganic semiconductor hybrid particles utilizing functionalized polyfluorenes derived from brominated benzofuran compounds, highlighting the materials' potential for energy transfer and photoluminescence applications (de Roo et al., 2014).
Organic Synthesis Methodology
Research by Tagat et al. (2002) into the synthesis of mono- and difluorinated naphthoic acids presents a related chemical inquiry, demonstrating the versatility of halogenated benzofuran derivatives in complex organic synthesis processes. Their work underlines the potential for creating fluorinated compounds with applications in pharmaceuticals and agrochemicals (Tagat et al., 2002).
Safety and Hazards
This compound is associated with several hazard statements: H302+H312+H332;H315;H319;H335 . These indicate that it may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation and may cause respiratory irritation . Precautionary measures include wearing protective gloves and eye/face protection, and washing thoroughly after handling .
Orientations Futures
Benzofuran compounds, including 7-Bromo-5-(trifluoromethoxy)benzofuran-2-carboxylic acid, have potential applications in many aspects due to their biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on exploring these potentials further.
Propriétés
IUPAC Name |
7-bromo-5-(trifluoromethoxy)-1-benzofuran-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrF3O4/c11-6-3-5(18-10(12,13)14)1-4-2-7(9(15)16)17-8(4)6/h1-3H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJRHFUIIISLTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(OC2=C(C=C1OC(F)(F)F)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrF3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

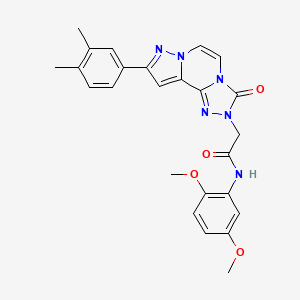
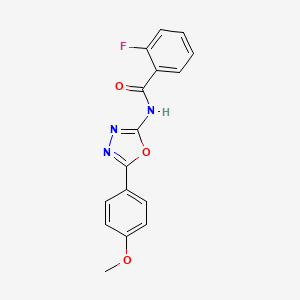
![4-(tert-butyl)-N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2673197.png)



![N-[2-(morpholin-4-yl)-2-oxoethyl]ethene-1-sulfonamide](/img/structure/B2673201.png)
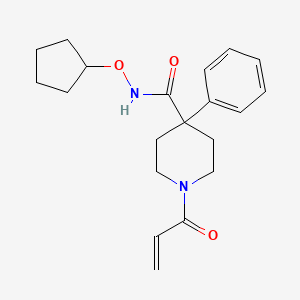
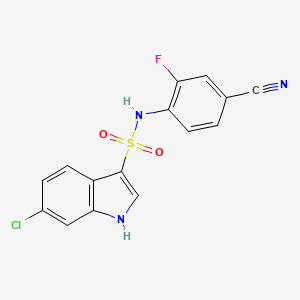
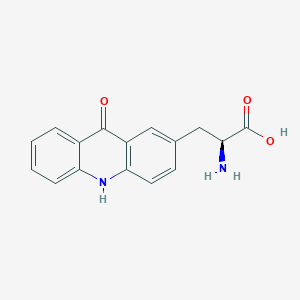
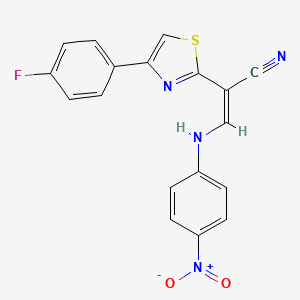
![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2673210.png)
![2,4-dichloro-N'-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}benzenecarbohydrazide](/img/structure/B2673212.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-4-chloro-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2673213.png)